

Butafosfan: An In-depth Technical Guide on its Interaction with Metabolic Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butafosfan

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Executive Summary

Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. While its precise biochemical mechanism of action remains to be fully elucidated, research indicates that it plays a role in energy and lipid metabolism, often in conjunction with cyanocobalamin (Vitamin B12). This technical guide provides a comprehensive overview of the current understanding of **butafosfan's** interaction with metabolic pathways, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing the implicated signaling cascades. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Pharmacokinetic Profile

Butafosfan, with the chemical formula $C_7H_{18}NO_2P$, is a synthetic organic phosphonic acid compound.^[1] It is often administered as an injectable source of phosphorus for livestock.^{[2][3]}

Pharmacokinetic studies in various animal models have shed light on its absorption, distribution, metabolism, and excretion. In piglets receiving a single intravenous (i.v.) dose of 10 mg/kg body weight, **butafosfan** exhibited rapid elimination. Following intramuscular (i.m.) administration at the same dosage, it demonstrated high absolute bioavailability. In cattle, after i.v. administration, **butafosfan** is rapidly distributed and excreted largely unchanged in the

urine.[4] In vitro studies using rat liver microsomes and hepatocytes have not detected any metabolites of **butafosfan**.[\[4\]](#)

Table 1: Pharmacokinetic Parameters of **Butafosfan**

Parameter	Animal Model	Dosage and Route	Value	Reference
Elimination Half-Life ($t_{1/2}$)	Piglets	10 mg/kg i.v.	3.30 h	[5]
Clearance (Cl)	Piglets	10 mg/kg i.v.	0.16 L/kg/h	[5]
Volume of Distribution (Vss)	Piglets	10 mg/kg i.v.	0.81 L/kg	[5]
Maximum Concentration (Cmax)	Piglets	10 mg/kg i.m.	28.11 µg/mL	[5]
Time to Maximum Concentration (Tmax)	Piglets	10 mg/kg i.m.	0.31 h	[5]
Bioavailability (F)	Piglets	10 mg/kg i.m.	74.69%	[5]
Elimination Half-Lives	Cattle	5.6 mg/kg i.v.	1.7 min, 13.2 min, 1.38 h	[4]
Urinary Excretion (within 12h)	Cattle	5.6 mg/kg i.v.	~74%	[4]
Fecal Excretion (within 12h)	Cattle	5.6 mg/kg i.v.	~0.2%	[4]

Interaction with Metabolic Pathways

Current research suggests that **butafosfan**, particularly when administered with cyanocobalamin, influences several key metabolic pathways, including carbohydrate, lipid, and energy metabolism.

Carbohydrate Metabolism and Gluconeogenesis

Butafosfan is believed to participate in hepatic carbohydrate metabolism.[5] As an organic phosphorus source, it is thought to support processes where intermediates require phosphorylation, such as gluconeogenesis and glycolysis.[6][7] The availability of phosphorus can regulate the rate of these pathways.[7] The combination of **butafosfan** and cyanocobalamin is suggested to promote gluconeogenesis.[6] Cyanocobalamin serves as a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate into succinyl-CoA, which then enters the Krebs cycle.[1][2]

Lipid Metabolism

The combination of **butafosfan** and cyanocobalamin has been shown to alter lipid metabolism.[5] In dairy cows with subclinical ketosis, this combination led to a significant decrease in plasma concentrations of non-esterified fatty acids (NEFA) and β -hydroxybutyrate (BHBA).[8] Furthermore, it resulted in a higher hepatic mRNA abundance of liver X receptor α (LXR α), a nuclear receptor involved in lipid metabolism, and beta-hydroxybutyrate dehydrogenase 2.[8]

Energy Metabolism and ATP Synthesis

Butafosfan is thought to play a role in energy metabolism by favoring the synthesis of ATP and ADP.[9] Phosphorus is a critical component of these energy-carrying molecules.[7] Studies in mice have shown that **butafosfan** can increase glycogen, ATP, and ADP levels in the liver and skeletal muscle.

Quantitative Data on Metabolic Effects

Several studies have quantified the effects of **butafosfan**, often in combination with cyanocobalamin, on various metabolic parameters.

Table 2: Effects of **Butafosfan** and Cyanocobalamin on Plasma Metabolites in Dairy Cows with Subclinical Ketosis

Metabolite	Control Group	Butafosfan Only Group	Butafosfan + Cyanocobalam in Group	Reference
NEFA (mmol/L)	0.59 ± 0.03	0.52 ± 0.03	0.42 ± 0.03	[8]
BHBA (mmol/L)	1.34 ± 0.06	1.21 ± 0.06	1.02 ± 0.06	[8]

Table 3: Effects of **Butafosfan** on Serum Metabolites and Hepatic Gene Expression in Mice

Parameter	Saline Treatment	Butafosfan Treatment	p-value	Reference
Serum Metabolites				
Glucose (mmol/L)	9.02 b	11.35 a	0.002	[9]
NEFA (mmol/L)	0.84	0.85	0.54	[9]
HOMA Index	1.80	2.91	0.027	[9]
Hepatic Gene Expression (mRNA)				
Acox1	-	Increased	0.011	[9]
Gck (with food restriction)	-	Higher	0.005	[9]
Irs1	-	Increased	0.002	[10]
Irs2	-	Increased	0.003	[10]

Note: Different letters (a, b) in the glucose values indicate a statistical difference between groups ($p < 0.05$).

Experimental Protocols

While detailed, step-by-step protocols are often proprietary to the research labs, the following outlines the methodologies employed in key studies.

Study on Subclinical Ketosis in Dairy Cows (Nuber et al., 2015)

- Objective: To investigate the effects of **butafosfan** alone or in combination with cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis.[8]
- Animals: 51 dairy cows with subclinical ketosis.[8]
- Treatments:
 - Control (CON): Intravenous injection of 0.9% saline solution.[8]
 - **Butafosfan** (BUT): Intravenous injection of **butafosfan** (10 ml/100 kg of body weight).[8]
 - **Butafosfan** + Cyanocobalamin (BUTCO): Intravenous injection of combined **butafosfan** and cyanocobalamin at a similar concentration as in Catosal®.[8]
- Procedure: Cows were injected on days 1-3 at 22.3 ± 0.7 days post-partum. Blood samples were collected for metabolite analysis. Liver biopsies were performed for mRNA expression analysis.[8]
- Analysis: Plasma metabolites (NEFA, BHBA, glucose, glucagon) were measured. Hepatic mRNA abundance of genes related to lipid metabolism was quantified using real-time PCR.[8]

Study on Glucose Metabolism in Mice (Weiller et al., 2020)

- Objective: To determine the effects of **butafosfan** on energy metabolism of mice receiving a normal or hypercaloric diet and submitted or not to food restriction.[9]
- Animals: Male mice.
- Experimental Design: Two experiments were conducted. In experiment 1, animals were fed a hypercaloric diet (HCD) for nine weeks, followed by a week of food restriction with either **butafosfan** or saline injections. In experiment 2, animals were fed either a control or HCD for nine weeks, followed by a week of food restriction with **butafosfan** or saline injections.[9]

- Treatment: **Butafosfan** (50 mg/kg) or saline was injected subcutaneously twice a day for seven days.[9]
- Analysis: Serum concentrations of glucose, NEFA, insulin, and phosphorus were measured. The HOMA index was calculated. Hepatic gene expression of key metabolic regulators was analyzed by qPCR.[9]

Visualization of Metabolic Interactions

The following diagrams illustrate the current understanding of how **butafosfan** and its combination with cyanocobalamin are thought to influence key metabolic pathways.

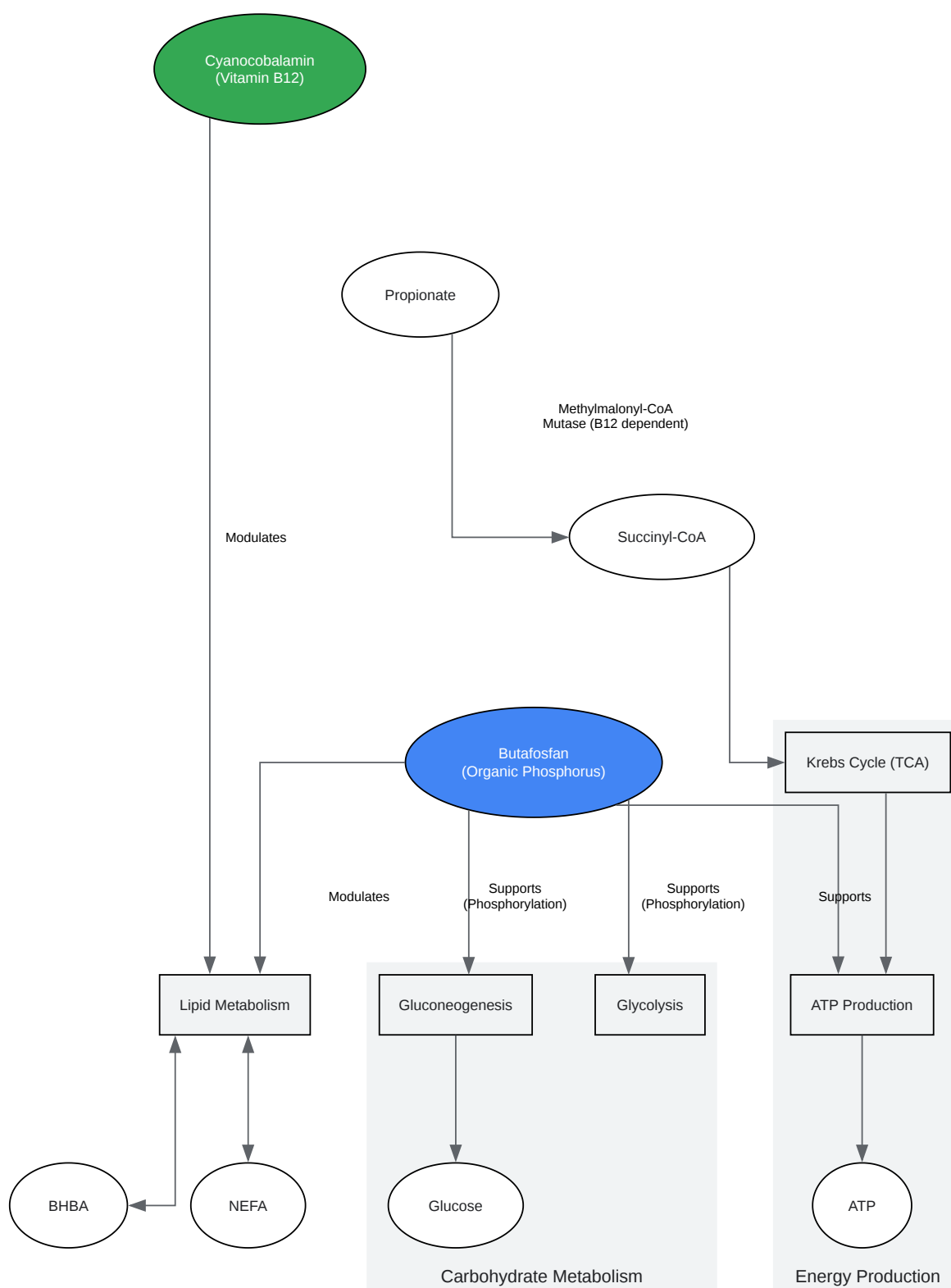


Figure 1: Postulated Influence of Butafosfan and Cyanocobalamin on Core Metabolic Pathways

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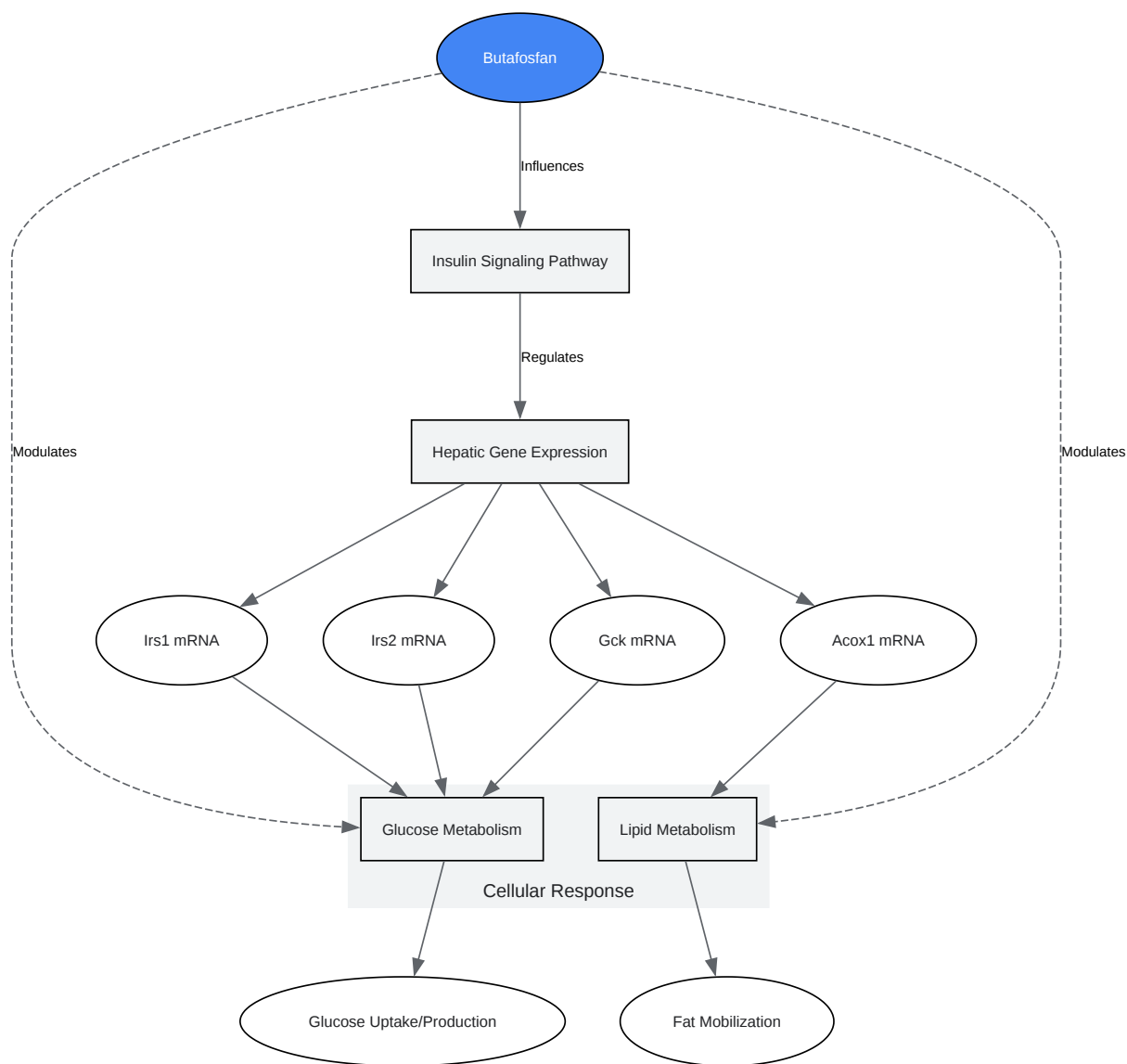


Figure 2: Hypothesized Interaction with Insulin Signaling Pathway

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Conclusion and Future Directions

Butafosfan, particularly in combination with cyanocobalamin, demonstrates a clear influence on key metabolic pathways related to energy and lipid metabolism. The available data, primarily from studies in livestock and murine models, point towards its role in supporting gluconeogenesis, modulating lipid mobilization, and potentially enhancing ATP production. Its effects on the expression of genes involved in insulin signaling further highlight its complex interaction with metabolic regulation.

However, the precise molecular targets and the direct biochemical mechanisms of **butafosfan** remain an area requiring further intensive investigation. The majority of studies have been conducted using a combination product, which makes it challenging to delineate the specific contributions of **butafosfan** versus the synergistic effects with cyanocobalamin.

Future research should focus on:

- Elucidating the direct molecular targets of **butafosfan**: In vitro studies with purified enzymes and receptor binding assays are needed to identify the specific proteins with which **butafosfan** interacts.
- Delineating the independent effects of **butafosfan**: Studies designed to compare the effects of **butafosfan** alone, cyanocobalamin alone, and the combination are crucial.
- Expanding research to other species and metabolic states: A broader understanding of its effects across different physiological and pathological conditions will enhance its therapeutic potential.

A more in-depth understanding of **butafosfan**'s core mechanisms will undoubtedly open new avenues for its application in veterinary medicine and potentially provide insights for human metabolic research and drug development.

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- To cite this document: BenchChem. [Butafosfan: An In-depth Technical Guide on its Interaction with Metabolic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124190#butafosfan-and-its-interaction-with-metabolic-pathways>]

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